molecular formula C10H9NO3 B12962342 Methyl 5-aminobenzofuran-7-carboxylate

Methyl 5-aminobenzofuran-7-carboxylate

Cat. No.: B12962342
M. Wt: 191.18 g/mol
InChI Key: GGGCGKLTKLWNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Methyl 5-aminobenzofuran-7-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-aminobenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-aminobenzofuran-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-aminobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 5-aminobenzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • 2-Phenylbenzofuran
  • Benzofuran-2-carboxylic acid

These compounds share a common benzofuran core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-amino-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h2-5H,11H2,1H3

InChI Key

GGGCGKLTKLWNHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.